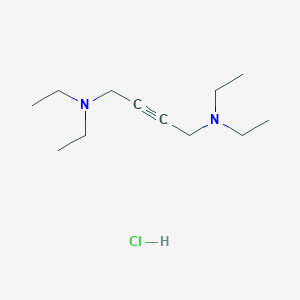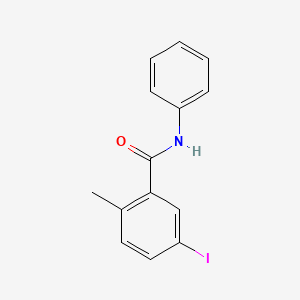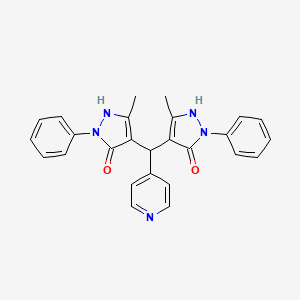
4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] is a compound belonging to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles and their derivatives are known for their diverse biological activities and have been used in various pharmaceutical applications .
Métodos De Preparación
The synthesis of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] typically involves a three-component reaction. This reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate. The reaction is carried out at room temperature in the presence of ethanol as a solvent . Another method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the compound, which offers high yields and short reaction times .
Análisis De Reacciones Químicas
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include sodium acetate, ethanol, and various catalysts
Aplicaciones Científicas De Investigación
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] involves its interaction with molecular targets such as proteins and enzymes. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] include other pyrazole derivatives such as:
4,4’-(Arylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol]: Known for its antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: Used in various pharmaceutical and agrochemical applications.
1,3,5-Tris(pyrazolyl)benzenes: Employed as ligands in coordination chemistry. The uniqueness of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
313273-21-1 |
|---|---|
Fórmula molecular |
C26H23N5O2 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3 |
Clave InChI |
MHPQWUVQRWENOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


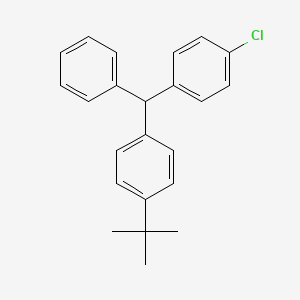
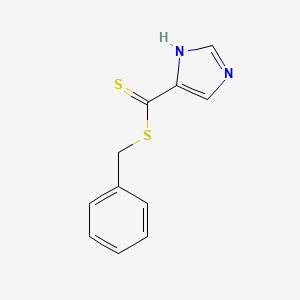

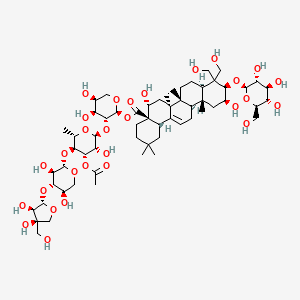
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
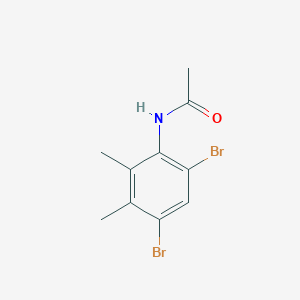

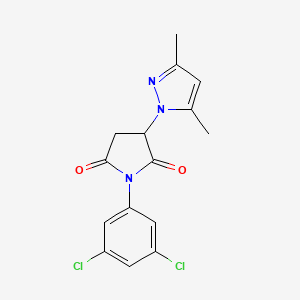
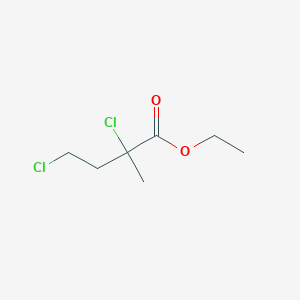
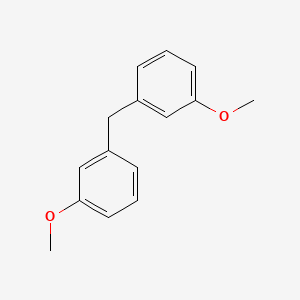
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
